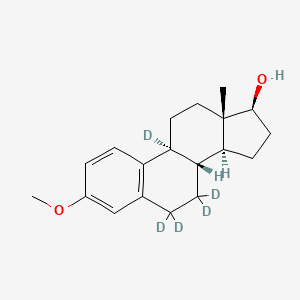

3-O-Methyl Estradiol-d5

Description

Role of Stable Isotope-Labeled Steroids, including 3-O-Methyl Estradiol-d5, as Research Probes

The accurate quantification of endogenous steroids and their metabolites in biological matrices is a significant analytical challenge due to their structural similarity and often low concentrations. Stable isotope-labeled steroids have become indispensable tools in overcoming this challenge. nih.gov By incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the steroid structure, researchers can create internal standards that are chemically identical to the analyte of interest but have a different mass. This allows for precise quantification using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govisotope.com The use of these labeled compounds as internal standards corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. 3-O-Methyl Estradiol-d5 is a prime example of such a research probe, specifically designed for the accurate quantification of 3-O-Methyl Estradiol (B170435) and related compounds. veeprho.com

Overview of 3-O-Methyl Estradiol and its Biological Relevance in Non-Clinical Contexts

3-O-Methyl Estradiol is a methylated derivative of the potent endogenous estrogen, 17β-Estradiol. While methylation at the 3-position significantly reduces its binding affinity for estrogen receptors in vitro, 3-O-Methyl Estradiol exhibits notable biological activity in vivo. snmjournals.org This is attributed to its role as a "prodrug," where it can be demethylated in the liver to yield the highly active parent compound, Estradiol. snmjournals.org In non-clinical research, 3-O-Methyl Estradiol has been investigated for various biological effects. For example, it has been shown to disrupt microtubule networks and inhibit cell proliferation in hamster cells. caymanchem.com Furthermore, it has demonstrated hypocholesterolemic effects in animal models. caymanchem.com Its use as a standard for the quantification of 17β-estradiol in analytical methods has also been reported. caymanchem.com

Chemical and Physical Properties of 3-O-Methyl Estradiol-d5

The defining characteristic of 3-O-Methyl Estradiol-d5 is the incorporation of five deuterium atoms into its molecular structure. This isotopic labeling provides a distinct mass signature for use in mass spectrometry.

| Property | Value |

| Chemical Formula | C₁₉H₂₁D₅O₂ |

| Molecular Weight | 291.44 g/mol |

| Appearance | Off-White Solid |

| Parent Drug | Estradiol |

| Synonyms | (17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol-d5; 17β-Estradiol 3-Methyl Ether-d5; 3-Methoxyestradiol-d5 |

| Table based on data from Pharmaffiliates. pharmaffiliates.com |

Synthesis and Characterization

The synthesis of deuterated steroids like 3-O-Methyl Estradiol-d5 is a multi-step process that requires precise chemical control. While specific, proprietary synthesis methods for this exact compound are not publicly detailed, the general approach involves the introduction of deuterium atoms at specific positions on the steroid backbone of a precursor molecule. This can be achieved through various chemical reactions, followed by methylation at the 3-hydroxyl group.

The characterization and confirmation of the final product's structure and isotopic purity are crucial. This is typically accomplished using a combination of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight and the number of incorporated deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise location of the deuterium atoms within the molecular structure.

Applications in Research

The primary application of 3-O-Methyl Estradiol-d5 in biochemical research is as an internal standard for quantitative analysis. veeprho.com Its chemical similarity to the endogenous analyte, 3-O-Methyl Estradiol, ensures that it behaves identically during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished and separately quantified by a mass spectrometer.

This application is particularly vital in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion of a compound over time. By adding a known amount of 3-O-Methyl Estradiol-d5 to a biological sample (e.g., plasma or urine) at the beginning of the analytical process, any loss of the analyte during sample handling can be accurately accounted for. This results in highly reliable data on the concentration of the unlabeled compound in the original sample.

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i3D2,5D2,15D |

InChI Key |

ULAADVBNYHGIBP-NYGTTWGLSA-N |

Isomeric SMILES |

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for 3 O Methyl Estradiol D5

Methodologies for Targeted Deuterium (B1214612) Incorporation into Steroid Moieties

The introduction of deuterium into the steroid skeleton can be achieved through several established methods. These techniques can be broadly categorized as exchange reactions, reductions using deuterated reagents, and multi-step synthetic pathways. The choice of method depends on the desired location and number of deuterium atoms to be incorporated.

Acid-Catalyzed Hydrogen-Deuterium Exchange: This method is particularly effective for introducing deuterium into the aromatic A-ring of estrogens. Strong deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD), can facilitate the exchange of hydrogen atoms for deuterium at specific positions on the aromatic ring. nih.gov This regioselective labeling is driven by the electrophilic aromatic substitution mechanism.

Base-Catalyzed Hydrogen-Deuterium Exchange: In the presence of a strong base and a deuterium source like deuterium oxide (D2O), protons on carbon atoms adjacent to carbonyl groups can be exchanged for deuterons via enolate intermediates. This method is useful for labeling positions alpha to a ketone.

Reduction with Deuterated Reagents: One of the most common methods for introducing deuterium is through the reduction of a suitable precursor with a deuterated reducing agent. For example, sodium borodeuteride (NaBD4) can be used to reduce a ketone to a deuterated alcohol. This approach is highly specific and the location of the deuterium atom is precisely controlled by the position of the original functional group. nih.gov

Transition Metal-Catalyzed Deuteration: Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used with deuterium gas (D2) or D2O to introduce deuterium into a molecule, often through the reduction of double bonds or via hydrogen isotope exchange reactions on aromatic and aliphatic C-H bonds. x-chemrx.com

Table 1: Methodologies for Deuterium Incorporation into Steroids

| Methodology | Description | Typical Application for Estrogens |

|---|---|---|

| Acid-Catalyzed Exchange | Exchange of aromatic protons with deuterium using a deuterated acid catalyst. | Labeling of the A-ring of the estradiol (B170435) scaffold. |

| Base-Catalyzed Exchange | Exchange of protons alpha to a carbonyl group via an enolate intermediate. | Labeling of positions adjacent to a ketone, for instance, at C-16 in estrone (B1671321). |

| Reduction with Deuterated Reagents | Reduction of a functional group (e.g., ketone) with a deuterated reducing agent (e.g., NaBD4). | Introduction of deuterium at specific hydroxylated positions, such as C-17. |

| Transition Metal-Catalyzed Deuteration | Use of a metal catalyst with a deuterium source to introduce deuterium, often by reduction of unsaturation or H-D exchange. | Saturation of double bonds with deuterium or labeling of various C-H positions. |

Chemical Synthesis Pathways and Derivatization for 3-O-Methyl Estradiol-d5 Production

The synthesis of 3-O-Methyl Estradiol-d5 involves two key transformations: the introduction of five deuterium atoms into the estradiol core and the methylation of the hydroxyl group at the 3-position. A plausible synthetic route could involve the initial deuteration of an estradiol precursor followed by methylation.

A potential pathway could commence with a commercially available deuterated estradiol derivative or involve the deuteration of estradiol itself. For instance, a multi-step process could be employed starting from estrone. The 17-keto group of estrone can be reduced with sodium borodeuteride to introduce one deuterium atom at the 17α-position. Subsequent deuteration of the A-ring can be achieved through acid-catalyzed exchange to introduce additional deuterium atoms.

The final step in the synthesis is the methylation of the 3-hydroxyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by treating the deuterated estradiol with a base such as potassium carbonate, is reacted with a methylating agent like methyl iodide.

An alternative strategy could involve the protection of the 17-hydroxyl group of estradiol, for instance as a tetrahydropyranyl (THP) ether, prior to methylation of the 3-hydroxyl group. This would be followed by deuteration and subsequent deprotection of the 17-hydroxyl group. The existence of intermediates like 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran suggests this is a viable synthetic strategy. lgcstandards.com

Table 2: Proposed Synthetic Pathway for 3-O-Methyl Estradiol-d5

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Deuteration of Estradiol | Deuterated acid (e.g., CF3COOD) and/or other deuteration methods. | To introduce five deuterium atoms into the estradiol molecule. |

| 2 | Methylation of 3-OH group | A base (e.g., K2CO3) and a methylating agent (e.g., CH3I) in a suitable solvent (e.g., DMSO). | To form the 3-O-methyl ether. |

| 3 | Purification | Chromatographic techniques such as HPLC. | To isolate and purify the final product, 3-O-Methyl Estradiol-d5. |

Characterization of Isotopic Purity and Labeling Efficiency

The characterization of 3-O-Methyl Estradiol-d5 is crucial to confirm its chemical identity, isotopic purity, and the location of the deuterium labels. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the molecular weight of the synthesized compound with high accuracy, which allows for the confirmation of the elemental composition. nih.gov It is also the primary method for assessing isotopic purity. By analyzing the mass spectrum, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. The relative intensities of the peaks corresponding to the unlabeled (d0), singly labeled (d1), doubly labeled (d2), and so on, up to the desired d5 species, provide a quantitative measure of the isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the exact location of the deuterium atoms within the molecule. researchgate.net In ¹H NMR, the absence of signals at specific chemical shifts, compared to the spectrum of the unlabeled compound, indicates the positions where hydrogen has been replaced by deuterium. nih.gov Furthermore, ²H (Deuterium) NMR can be used to directly observe the signals from the deuterium nuclei, providing unambiguous confirmation of their locations. wikipedia.org

Table 3: Example of Isotopic Purity Data for a Deuterated Compound

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 | 0.1 |

| d1 | 0.3 |

| d2 | 1.1 |

| d3 | 4.5 |

| d4 | 15.2 |

| d5 | 78.8 |

Advanced Analytical Methodologies for Detection and Quantification of 3 O Methyl Estradiol D5 in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotope Dilution Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of steroid hormones due to its high sensitivity, specificity, and capability for multiplexing. nih.govnih.gov In the context of 3-O-Methyl Estradiol-d5, LC-MS/MS is integral to isotope dilution analysis, a method that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.

Optimization of Chromatographic Separation Parameters for Steroid Analogs

Effective chromatographic separation is critical to distinguish 3-O-Methyl Estradiol-d5 from other structurally similar steroids and endogenous matrix components. The separation of estrogen analogs, including methylated and deuterated forms, is typically achieved using reversed-phase liquid chromatography.

Key parameters that are optimized include:

Column Chemistry: C18 and phenyl-hexyl columns are commonly employed for the separation of estrogens. nih.gov Phenyl-hexyl columns, in particular, can offer enhanced selectivity for aromatic compounds like estrogens due to π-π interactions between the analyte and the stationary phase.

Mobile Phase Composition: Gradients of methanol (B129727) or acetonitrile (B52724) with water are standard. The addition of modifiers such as formic acid or ammonium (B1175870) hydroxide (B78521) can improve peak shape and ionization efficiency. nih.gov For methylated estrogens, a gradient elution starting with a lower organic phase concentration and gradually increasing allows for the separation of compounds with subtle differences in polarity.

Flow Rate and Column Temperature: Typical flow rates for analytical scale separations are in the range of 0.2 to 0.5 mL/min. Column temperature is often maintained between 30°C and 50°C to ensure reproducible retention times and improve peak symmetry.

An example of a generalized gradient for the separation of estrogen analogs on a C18 column is presented in Table 1.

Table 1: Illustrative Gradient Elution Program for the Separation of Estrogen Analogs

| Time (minutes) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Methanol with 0.1% Formic Acid) |

|---|---|---|

| 0.0 | 60 | 40 |

| 1.0 | 60 | 40 |

| 8.0 | 10 | 90 |

| 9.0 | 10 | 90 |

| 9.1 | 60 | 40 |

| 12.0 | 60 | 40 |

Tandem Mass Spectrometry (MS/MS) Transition Monitoring for Enhanced Specificity

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional specificity for quantitative analysis. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For 3-O-Methyl Estradiol-d5, the precursor ion would be the [M+H]+ adduct. The five deuterium (B1214612) atoms increase the mass of the molecule by five atomic mass units compared to its non-deuterated counterpart, allowing for clear differentiation.

The selection of MRM transitions is based on the fragmentation pattern of the molecule. For methylated estrogens, fragmentation often involves the steroid backbone. While specific transitions for 3-O-Methyl Estradiol-d5 are not widely published, they can be predicted based on the fragmentation of similar compounds. Table 2 provides hypothetical, yet scientifically plausible, MRM transitions for 3-O-Methyl Estradiol (B170435) and its d5-labeled analog.

Table 2: Predicted MRM Transitions for 3-O-Methyl Estradiol and its d5 Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Predicted |

|---|---|---|---|

| 3-O-Methyl Estradiol | 287.2 | 161.1 | 35 |

| 3-O-Methyl Estradiol-d5 | 292.2 | 164.1 | 35 |

Derivatization Strategies for Improved Ionization Efficiency (e.g., Dansyl Chloride, Pyridine-3-sulfonyl Chloride)

While 3-O-Methyl Estradiol can be ionized directly, its ionization efficiency in electrospray ionization (ESI) can be limited. Derivatization is a chemical modification strategy used to enhance the ionization efficiency and thus the sensitivity of the analysis. researchgate.net

Dansyl Chloride: This is a widely used derivatization reagent that reacts with the phenolic hydroxyl group of estrogens to form a highly ionizable derivative. researchgate.net The dansyl group contains a tertiary amine that is readily protonated in the positive ion mode of ESI, leading to a significant increase in signal intensity. The derivatization reaction is typically carried out in a basic buffer at an elevated temperature. researchgate.net

Pyridine-3-sulfonyl Chloride: This reagent also targets the phenolic hydroxyl group and introduces a pyridine (B92270) moiety. The pyridine nitrogen can be readily protonated, enhancing the ESI response in positive ion mode. nih.gov Derivatization with pyridine-3-sulfonyl chloride has been shown to produce analyte-specific fragment ions, which can improve the specificity of the MS/MS detection. nih.gov

Method Validation for Sensitivity, Selectivity, and Reproducibility in Biological Samples (Non-Clinical)

A robust analytical method requires thorough validation to ensure the reliability of the generated data. For non-clinical research applications, method validation for 3-O-Methyl Estradiol-d5 in biological matrices would typically assess the following parameters:

Sensitivity: The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated. This is often assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Reproducibility: The precision of the method is determined by replicate analyses of quality control samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The accuracy of the method is assessed by comparing the measured concentration to the nominal concentration of the quality control samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry is another powerful technique for steroid analysis. However, due to the low volatility of steroids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov For 3-O-Methyl Estradiol-d5, the primary target for derivatization would be the hydroxyl group at the C17 position.

Common derivatization strategies for GC-MS analysis of estrogens include:

Silylation: This is the most common derivatization technique for steroids in GC-MS. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. These derivatives are significantly more volatile and exhibit good chromatographic properties. nih.govdshs-koeln.de The resulting TMS derivative of 3-O-Methyl Estradiol-d5 would be amenable to GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuterated Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. In the context of 3-O-Methyl Estradiol-d5, NMR is crucial for confirming the exact location of the deuterium atoms on the estradiol scaffold.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of 3-O-Methyl Estradiol-d5, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific sites.

²H NMR (Deuterium NMR): A ²H NMR spectrum directly detects the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the assignment of the deuterium signals to specific positions in the molecule. nih.gov This technique provides unambiguous confirmation of the deuteration pattern.

The combination of ¹H and ²H NMR allows for a comprehensive structural characterization of 3-O-Methyl Estradiol-d5, ensuring the identity and isotopic purity of the compound used in research applications.

Table of Compounds Mentioned

Molecular and Cellular Interaction Studies of 3 O Methyl Estradiol D5 in Model Systems

Estrogen Receptor (ERα and ERβ) Binding Affinity and Selectivity (In Vitro Assays)

The defining structural feature of methoxyestradiol (B10832562) compounds, including 3-O-Methyl Estradiol (B170435) and the well-studied 2-Methoxyestradiol (2-ME2), is the methylation of a hydroxyl group on the A-ring of the steroid nucleus. The phenolic hydroxyl group at the C-3 position is crucial for high-affinity binding to estrogen receptors (ERs). uthscsa.edu Substitution of the hydrogen atom of this hydroxyl group with a methyl group, as in 3-O-Methyl Estradiol, significantly diminishes the compound's binding affinity for the ER. oup.com

This principle is clearly demonstrated in binding studies with 2-Methoxyestradiol. In competitive binding assays using recombinant human ERα and ERβ, 2-ME2 exhibits a profoundly lower affinity for both receptor subtypes compared to the parent hormone, 17β-estradiol. aacrjournals.org Specific studies have shown that 2-ME2 has a 500-fold lower affinity for ERα and a 3,200-fold lower affinity for ERβ than estradiol. aacrjournals.org This confirms the low affinity of 2-ME2 for ERα and demonstrates that its affinity for ERβ is even weaker. aacrjournals.org Consequently, the primary biological effects of 2-ME2 are considered to be mediated through mechanisms independent of direct ERα and ERβ binding and activation. aacrjournals.orgnih.gov

| Compound | Receptor | Ki (nM) | Relative Affinity vs. Estradiol |

|---|---|---|---|

| Estradiol | ERα | 0.042 | 100% |

| 2-Methoxyestradiol | ERα | 21 | ~0.2% |

| Estradiol | ERβ | 0.13 | 100% |

| 2-Methoxyestradiol | ERβ | 417 | ~0.03% |

This table presents data for 2-Methoxyestradiol as a representative methoxyestradiol compound, based on findings from studies using recombinant human estrogen receptors. aacrjournals.org

Modulation of Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

Given its low affinity for estrogen receptors, the cellular effects of 2-Methoxyestradiol (2-ME2) are primarily driven by its interaction with other intracellular targets, which in turn modulate critical signaling pathways. Research has shown that 2-ME2 can influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are central regulators of cell survival, proliferation, and metastasis. nih.govmdpi.com

In gastric cancer models, 2-ME2 has been shown to attenuate the PI3K/Akt pathway. nih.gov The activation of Akt, a key downstream effector of PI3K, is associated with increased cancer cell invasiveness. Studies demonstrated that 2-ME2 treatment leads to an inhibition of Akt phosphorylation. nih.gov This anti-metastatic effect of a low dose of 2-ME2 was directly linked to this inactivation of Akt. nih.gov In ovarian cancer cells, selectively targeting ER subtypes with modulators that suppress growth also led to a reduction in phospho-AKT expression, indicating the involvement of this pathway. nih.gov While estrogens can rapidly activate the PI3K/Akt pathway, often through membrane-associated ERs, the action of 2-ME2 appears to be inhibitory and independent of this classical mechanism. nih.govfrontiersin.org

Similarly, the MAPK/ERK pathway can be affected. While some studies show that estradiol can activate the MAPK/ERK pathway, the effects of 2-ME2 are often inhibitory, consistent with its anti-proliferative actions. researchgate.net For instance, in triple-negative breast cancer (TNBC) cells, 2-ME2 treatment resulted in low activation of P70S6K, a protein involved in cell cycle progression that can be regulated by both PI3K/Akt and MAPK signaling. frontiersin.orgnih.gov

Effects on Gene Expression and Transcriptional Regulation (Transcriptomic Analysis in Cell Lines)

The cellular effects of 2-Methoxyestradiol (2-ME2) are underpinned by significant changes in gene expression. Unlike estradiol, which regulates transcription primarily through nuclear estrogen receptors, 2-ME2's effects on the transcriptome are largely a downstream consequence of its primary actions on microtubule dynamics and signaling pathways. nih.gov

Transcriptomic analysis in various cell lines has revealed that 2-ME2 can alter the expression of a wide range of genes involved in cell cycle control, apoptosis, and metastasis. frontiersin.org A key mechanism through which 2-ME2 modifies gene expression is by altering the cellular miRNome—the complete set of microRNAs (miRNAs). frontiersin.org In studies on triple-negative breast cancer (TNBC) cells, treatment with 2-ME2 led to significant changes in miRNA expression. frontiersin.org

In silico analysis of the miRNome profile of 2-ME2-treated MDA-MB-468 TNBC cells revealed that the altered miRNAs targeted genes involved in numerous cancer hallmarks. frontiersin.org For example, target genes of upregulated miRNAs, such as CDC42, CCND1, and AKT1, were found to be downregulated following 2-ME2 treatment. frontiersin.org These genes are critical for processes like cell cycle progression, proliferation, and survival. This modulation of the miRNome represents an important indirect mechanism by which 2-ME2 exerts transcriptional control, ultimately contributing to its anti-cancer activity. frontiersin.org

Impact on Cell Proliferation, Apoptosis, and Differentiation in In Vitro Cellular Models (e.g., V79 Chinese Hamster Cells)

2-Methoxyestradiol (2-ME2) is a potent inhibitor of cell proliferation and a strong inducer of apoptosis in a wide variety of cancer cell lines, acting independently of their estrogen receptor status. aacrjournals.orgnih.gov This anti-proliferative activity has been observed in models of breast cancer, chondrosarcoma, leukemia, and multiple myeloma. nih.govfrontiersin.orgoup.comnih.gov

The inhibitory effect is both dose- and time-dependent. nih.govnih.gov Mechanistically, 2-ME2 typically causes cell cycle arrest at the G2/M phase, preventing cells from completing mitosis. frontiersin.orgoup.com This mitotic block is a direct consequence of its effects on microtubule function. Following G2/M arrest, cells are driven into the apoptotic pathway. The induction of apoptosis by 2-ME2 is characterized by:

Activation of caspases: Increased expression and cleavage of initiator caspases (caspase-9) and executioner caspases (caspase-3). nih.govoup.com

Mitochondrial involvement: Release of cytochrome c from the mitochondria into the cytosol. nih.govoup.com

Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic Bax/Bcl-2 ratio. nih.gov

Cleavage of cellular substrates: Cleavage of proteins like poly(ADP-ribose) polymerase (PARP) by activated caspase-3. oup.com

Studies using various estrogenic compounds on Chinese hamster V79 cells have been instrumental in elucidating their non-genomic effects. Research has shown a direct correlation between the ability of estrogens to disrupt microtubule networks and their growth-inhibitory activities in V79 cells. nih.gov Among the tested natural estrogens and their derivatives, 2-ME2 demonstrated the strongest activity in inducing microtubule disruption in this cell line. nih.gov Estradiol itself has also been shown to induce a low frequency of mutations in the hprt gene in V79 cells through a mechanism not mediated by ERα. nih.gov

| Cellular Process | Effect of 2-Methoxyestradiol | Key Molecular Events | Cell Line Examples |

|---|---|---|---|

| Proliferation | Inhibition | G2/M Phase Cell Cycle Arrest | TNBC, Myeloma, Chondrosarcoma nih.govfrontiersin.orgnih.gov |

| Apoptosis | Induction | Caspase-3/9 activation, Cytochrome C release, PARP cleavage | Leukemia (CEM), Chondrosarcoma nih.govoup.com |

| Migration/Invasion | Inhibition | Attenuation of PI3K/Akt pathway, Cytoskeletal disruption | TNBC, Gastric Cancer nih.govfrontiersin.org |

Investigations into Microtubule Dynamics and Cellular Cytoskeleton Disruption

The primary mechanism of action for 2-Methoxyestradiol (2-ME2) is its direct interaction with the cellular cytoskeleton, specifically microtubules. nih.govaacrjournals.org Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers essential for cell division, intracellular transport, and maintenance of cell shape. mdpi.com

2-ME2 binds to tubulin at or near the colchicine-binding site, which inhibits tubulin polymerization. aacrjournals.org However, its most significant effect at anti-mitotic concentrations is not the mass depolymerization of microtubules, but rather the suppression of microtubule dynamics. aacrjournals.orgresearchgate.net This means 2-ME2 dampens the normal process of microtubule growth and shortening (a property known as dynamic instability). aacrjournals.org

Key findings from investigations into 2-ME2's impact on microtubules include:

Suppression of Dynamics: At concentrations that cause mitotic arrest, 2-ME2 significantly suppresses the rate and duration of microtubule growth and shortening. aacrjournals.org

Mitotic Arrest: By disrupting the delicate dynamics of the mitotic spindle, 2-ME2 prevents proper chromosome alignment and segregation, leading to G2/M arrest. frontiersin.orgaacrjournals.org

ER-Independence: These effects on the cytoskeleton occur independently of estrogen receptors. researchgate.net

Actin Cytoskeleton: In addition to microtubules, some analogs of 2-ME2 have been shown to disrupt the actin cytoskeleton, leading to the formation of thickened, stabilized actin stress fibers, which can impair cell migration and invasion. nih.gov

Studies in V79 Chinese hamster cells were among the first to systematically demonstrate that natural estrogens and their metabolites could induce microtubule disruption, with 2-ME2 being the most potent compound tested in one study. nih.gov This disruption of the microtubule network is the foundational event that leads to the anti-proliferative and pro-apoptotic effects described in the previous section.

Applications of 3 O Methyl Estradiol D5 in Advanced Biochemical and Biomedical Research

Role as an Internal Standard in High-Accuracy Quantitative Bioanalysis of Estrogens

In the realm of quantitative bioanalysis, particularly for the measurement of endogenous estrogens, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision. 3-O-Methyl Estradiol-d5 serves as an exemplary internal standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of estrogens in various biological matrices. nih.govmedpace.com

The primary function of an internal standard is to correct for the variability inherent in the analytical process, including sample extraction, derivatization, and instrument response. Since 3-O-Methyl Estradiol-d5 is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte. By adding a known amount of 3-O-Methyl Estradiol-d5 to a sample at the beginning of the workflow, any losses or variations during sample processing will affect both the analyte and the internal standard proportionally. This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal.

The use of deuterated standards like 3-O-Methyl Estradiol-d5 is crucial for overcoming matrix effects, a common challenge in bioanalysis where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov The co-elution and similar physicochemical properties of the deuterated internal standard help to mitigate these effects, ensuring the reliability of the quantitative data.

Table 1: Application of Deuterated Estradiol (B170435) Analogs as Internal Standards in LC-MS/MS

| Analytical Method | Internal Standard | Application | Reference |

| UPLC-MS/MS | Estradiol-d5 | Quantification of estrogens and progestogens in human serum | nih.gov |

| UPLC-MS/MS | Estradiol-d5 | Quantitation of estradiol in human plasma | medpace.com |

Utilization as a Tracer for Investigating Endogenous Steroid Hormone Production and Metabolism Rates (Non-Human)

Isotopically labeled compounds are invaluable tracers for elucidating the dynamics of metabolic pathways in vivo. While direct studies specifically employing 3-O-Methyl Estradiol-d5 in non-human models are not extensively documented in the readily available literature, the principles of using deuterated steroids to investigate hormone production and metabolism are well-established. nih.gov

In such studies, a known amount of the deuterated tracer, such as 3-O-Methyl Estradiol-d5, would be administered to a non-human animal model. By tracking the appearance and disappearance of the labeled compound and its metabolites in biological fluids like plasma and urine over time, researchers can determine key pharmacokinetic and metabolic parameters. This includes rates of production, interconversion between different estrogen forms, and clearance from the body.

For instance, the metabolism of the structurally similar radioactive 17β-estradiol 3-methyl ether has been studied in humans, providing insights into its biotransformation pathways. researchgate.net A similar approach using the stable isotope-labeled 3-O-Methyl Estradiol-d5 in animal models would offer a safer, non-radioactive alternative for such metabolic investigations. The analysis of the isotopic enrichment of various estrogen metabolites would allow for the detailed mapping of metabolic fluxes and the identification of key enzymatic steps involved in estrogen biotransformation.

Mechanistic Probes for Elucidating Specific Enzyme Activities in Estrogen Biotransformation

Isotopically labeled substrates are powerful tools for probing the mechanisms and kinetics of enzymatic reactions. 3-O-Methyl Estradiol-d5 can be utilized as a mechanistic probe to investigate the activity of specific enzymes involved in estrogen biotransformation, such as cytochrome P450 (CYP) enzymes and various hydroxylases and demethylases. nih.govnih.gov

When 3-O-Methyl Estradiol-d5 is incubated with purified enzymes or cellular preparations, the deuterium labels can provide valuable information about the reaction mechanism. For example, the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can be measured. A significant KIE upon deuteration at a specific position can indicate that the cleavage of a carbon-deuterium bond is a rate-determining step in the enzymatic reaction.

Furthermore, by analyzing the mass shifts in the metabolites formed from 3-O-Methyl Estradiol-d5, researchers can pinpoint the sites of metabolic modification. For example, if a hydroxylation reaction occurs at a deuterated position, the resulting metabolite will have a different mass than if the hydroxylation occurred at a non-deuterated position. This allows for the precise identification of the sites of action of metabolizing enzymes. A study on the metabolism of radioactive 17β-estradiol 3-methyl ether provided evidence for hydroxylation at position 2 without demethylation, a finding that could be further investigated with the use of a deuterated analog to understand the enzymatic mechanism in greater detail. researchgate.net

Reference Material for Method Development and Validation in Steroid Analysis

The development and validation of robust and reliable analytical methods for steroid analysis are critical for both research and clinical applications. 3-O-Methyl Estradiol-d5 serves as an essential reference material in this process. nih.govamazonaws.com

During method development, a well-characterized reference material like 3-O-Methyl Estradiol-d5 is used to optimize various analytical parameters, including chromatographic separation, mass spectrometric conditions, and sample extraction procedures. Its known purity and isotopic enrichment provide a benchmark against which the performance of the new method can be evaluated.

In the validation phase, 3-O-Methyl Estradiol-d5 is used to assess key performance characteristics of the analytical method, such as:

Specificity and Selectivity: Ensuring that the method can distinguish the analyte from other compounds in the matrix.

Accuracy: Determining how close the measured value is to the true value by spiking known amounts of the reference material into blank matrices.

Precision: Assessing the reproducibility of the measurements.

Linearity and Range: Establishing the concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

The availability of high-purity deuterated standards is a prerequisite for the standardization of steroid hormone assays, which has been identified as a significant need in the field. nih.gov

Table 2: Key Parameters in Analytical Method Validation Using a Reference Material

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Applications in Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers, such as 3-O-Methyl Estradiol-d5, are central to MFA studies. By introducing the labeled compound into a cellular or whole-organism system and measuring the isotopic enrichment in downstream metabolites, it is possible to map the flow of atoms through the metabolic network and determine the relative contributions of different pathways.

In the context of estrogen metabolism, 3-O-Methyl Estradiol-d5 could be used to trace the flux through various biotransformation pathways, including hydroxylation, demethylation, and conjugation. The pattern of deuterium incorporation into different estrogen metabolites would be analyzed using isotope ratio mass spectrometry (IRMS) or high-resolution LC-MS. This information can then be used in computational models to calculate the fluxes through specific enzymatic reactions.

Such studies can provide a quantitative understanding of how estrogen metabolism is regulated under different physiological or pathological conditions. For example, it could be used to investigate how genetic variations in metabolizing enzymes or exposure to environmental factors alter the metabolic fate of estrogens, potentially influencing the risk of hormone-dependent diseases.

Future Research Directions and Unanswered Questions Regarding 3 O Methyl Estradiol D5

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

While current mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for quantifying estrogens, there is a continuous need for methods with even greater sensitivity and higher throughput. nih.govresearchgate.net Future research should focus on refining these established platforms and exploring novel analytical approaches.

One promising avenue is the advancement of derivatization strategies. researchgate.netnih.gov Although 3-O-Methyl Estradiol-d5 is used as an internal standard, developing new derivatizing agents that react specifically with O-methylated estrogens could enhance ionization efficiency and improve detection limits, allowing for the quantification of minute concentrations in complex biological matrices like saliva or micro-dialysates. nih.gov Furthermore, exploring advanced MS platforms, such as ion mobility mass spectrometry (IMS), could provide an additional dimension of separation, helping to resolve isobaric metabolites and improve the accuracy of quantification in complex samples. nih.gov

High-throughput analysis is another critical area for development. Miniaturized solid-phase extraction (SPE) techniques coupled with rapid LC-MS/MS methods could significantly increase sample processing speed, which is essential for large-scale clinical and epidemiological studies investigating estrogen metabolism. nih.gov The development and validation of such methods using 3-O-Methyl Estradiol-d5 as a benchmark internal standard will be crucial for their successful implementation.

Exploration of Less-Characterized Metabolic Pathways or Enzymes Governing O-Methylated Estrogens

The primary pathway for the O-methylation of catechol estrogens is catalyzed by catechol-O-methyltransferase (COMT). researchgate.netdrdanielmetzger.comnih.gov However, the metabolic fate of these methoxyestrogens, including 3-O-Methyl Estradiol (B170435), is not fully elucidated. Future research utilizing 3-O-Methyl Estradiol-d5 as a tracer can illuminate these less-characterized pathways. By administering the deuterated compound to in vitro systems or animal models, researchers can track the appearance of novel deuterated metabolites using high-resolution mass spectrometry.

This approach could help identify other potential enzymes involved in the downstream metabolism of methoxyestrogens. While COMT is well-studied, the roles of other methyltransferases or phase II conjugation enzymes (e.g., specific UDP-glucuronosyltransferases and sulfotransferases) in modifying and clearing O-methylated estrogens are less understood. researchgate.netnih.gov Pinpointing these enzymes and understanding their regulation is crucial, as their activity could significantly influence the biological effects of methylated estrogens. Furthermore, investigating potential hydroxylation of the methyl group or other positions on the steroid ring by cytochrome P450 (CYP) enzymes represents another important research direction. nih.govnih.gov

Integration with Multi-Omics Data (Proteomics, Metabolomics) for Systems-Level Understanding

To gain a holistic view of the biological impact of O-methylated estrogens, future studies must integrate data from multiple "omics" platforms. mdpi.com Using 3-O-Methyl Estradiol-d5 in conjunction with metabolomics and proteomics analyses can provide a systems-level understanding of its effects. For instance, integrated transcriptomic and metabolomic studies have already begun to reveal how estrogen alters metabolism in cancer cells. nih.govnih.govresearchgate.net

By introducing 3-O-Methyl Estradiol-d5 into cell culture models, researchers can perform stable isotope tracing to map its metabolic flux and identify all downstream metabolites. Simultaneously, proteomics can be used to quantify changes in the expression of proteins involved in metabolic pathways, signaling cascades, and cell cycle regulation. This multi-omics approach will allow for the construction of detailed gene-metabolite interaction networks, revealing how O-methylated estrogens modulate cellular function. nih.gov This could uncover novel biological roles for these metabolites and identify new therapeutic targets in estrogen-related diseases. mdpi.comresearchgate.net

Potential for Further Isotopic Engineering and Advanced Tracer Applications in Complex Biological Systems

The five deuterium (B1214612) atoms in 3-O-Methyl Estradiol-d5 provide a stable isotopic signature for tracer studies. However, more advanced isotopic engineering could yield even more sophisticated research tools. arxiv.org Future work could focus on synthesizing estradiol derivatives with multiple types of stable isotopes, such as a combination of deuterium (²H) and carbon-13 (¹³C). This "dual-labeling" would allow researchers to simultaneously track different parts of the molecule—for example, the steroid backbone versus the methyl group—through complex metabolic networks.

Such advanced tracers could be used to investigate the potential for demethylation or transmethylation reactions, where the methyl group might be transferred to other molecules. Furthermore, the development of a suite of isotopically labeled estrogen standards, each with a unique mass shift, could enable multiplexed experiments to simultaneously probe several metabolic pathways. researchgate.net The use of stable isotopes like deuterium has proven effective for measuring hormone production rates and can be expanded for more complex precursor-product relationship studies in vivo. nih.govmdpi.commdpi.com

Refinement of In Vitro and Animal Model Systems for Mechanistic Research

Advanced in vitro and animal models are essential for dissecting the specific mechanisms of action of O-methylated estrogens. While traditional 2D cell culture has been informative, three-dimensional (3D) models such as spheroids and patient-derived organoids offer a more physiologically relevant context for studying endocrine resistance and estrogen metabolism. nih.govresearchgate.net Future research should leverage these models by, for example, using CRISPR-Cas9 technology to knock out or overexpress specific metabolic enzymes like COMT. The subsequent use of 3-O-Methyl Estradiol-d5 as a tracer in these engineered models would allow for precise determination of how specific enzymes influence the compound's metabolic fate and downstream biological effects.

In parallel, refining animal models is crucial. The development of estrogen receptor knockout mice (αERKO, βERKO, and αβERKO) has been instrumental in endocrine research. researchgate.net Future studies could involve creating mice with targeted deletions of key estrogen-metabolizing enzymes in specific tissues. For example, a liver-specific knockout of a particular sulfotransferase could be used in conjunction with 3-O-Methyl Estradiol-d5 administration to clarify that enzyme's role in clearing O-methylated estrogens in vivo. Such models would provide invaluable insights into the tissue-specific metabolism and function of these compounds. nih.govoup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.